molecular formula C11H18N2O B2907217 4-[2-(dimethylamino)ethoxy]-N-methylaniline CAS No. 1160623-57-3

4-[2-(dimethylamino)ethoxy]-N-methylaniline

Cat. No.: B2907217
CAS No.: 1160623-57-3
M. Wt: 194.278
InChI Key: DNRWVLXLPYRQNN-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-N-methylaniline is an aromatic amine derivative characterized by an aniline core substituted with an N-methyl group and a 2-(dimethylamino)ethoxy moiety at the para position. Its chemical structure (C₁₁H₁₈N₂O) features a tertiary amine linked via an ethoxy bridge, conferring unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-10-4-6-11(7-5-10)14-9-8-13(2)3/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRWVLXLPYRQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethoxy]-N-methylaniline typically involves the reaction of 4-chloro-N-methylaniline with 2-(dimethylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the dimethylaminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethoxy]-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(dimethylamino)ethoxy]-N-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethoxy]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Florbetapir (AV-45)

  • Structure : (E)-4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline.
  • Key Differences: Replaces the dimethylaminoethoxy group with a pyridinyl-vinyl-polyethylene glycol (PEG) chain and a fluorine-18 isotope.
  • Applications : FDA-approved PET tracer for β-amyloid plaque imaging in Alzheimer’s disease (AD) .
  • Affinity : Ki = 0.74 nM for β-amyloid, demonstrating superior binding compared to simpler aniline derivatives .

4-Methoxy-N-methylaniline

  • Structure: Lacks the ethoxy-dimethylamino side chain, featuring a methoxy group instead.
  • Properties: Lower molecular weight (C₈H₁₁NO) and reduced steric bulk. Classified as a skin/eye irritant (), highlighting the importance of substituents in toxicity profiles .

Schiff Base Derivatives

  • Examples: N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): A nitro-substituted Schiff base with planar geometry, used in coordination chemistry . N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (): Ethoxy and dimethylamino groups enhance ligand flexibility for metal coordination .

Key Findings :

  • Fluorinated PEG chains (e.g., in AV-45) enhance blood-brain barrier penetration and target specificity .
  • Dimethylamino groups improve electronic interactions with amyloid fibrils, but ethoxy spacers may reduce steric hindrance compared to rigid vinyl linkages .

Biological Activity

4-[2-(dimethylamino)ethoxy]-N-methylaniline is an organic compound with the molecular formula C₁₁H₁₈N₂O. This compound features a dimethylamino group, an ethoxy chain, and a methylaniline moiety, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

The compound is classified as a tertiary amine due to the presence of the dimethylamino group. Its molecular weight is approximately 194.27 g/mol, which influences its solubility and reactivity. The unique combination of functional groups imparts distinct biological activities that are not observed in similar compounds.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent.
  • Antiamoebic Activity : A series of derivatives based on this compound have been synthesized and evaluated for their effectiveness against Entamoeba histolytica, with certain derivatives demonstrating significant antiamoebic properties .
  • Cytotoxicity : Studies have indicated that some derivatives possess cytotoxic effects on specific cancer cell lines, such as A549 lung cancer cells, suggesting potential applications in cancer therapy .

Synthesis and Derivatives

Multiple synthetic pathways have been developed to produce this compound and its derivatives. These methods include:

  • Claisen-Schmidt Reaction : This method involves the reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives to form chalcones, which can be further cyclocondensed to yield pyrazoline derivatives with enhanced biological activity.
  • Hydrazone Synthesis : The incorporation of hydrazone entities into the structure has led to compounds with improved antiamoebic activity .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antifungal Activity : In a study assessing antifungal properties, derivatives synthesized from this compound exhibited significant inhibition against fungal strains, showcasing its potential in treating fungal infections.
  • Cytotoxicity Evaluation : A cytotoxicity profile was established using the MTT assay on A549 cells, revealing that certain synthesized derivatives maintained better cell viability compared to traditional chemotherapeutic agents, suggesting a favorable safety profile for further development .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These interactions are critical for understanding the mechanisms underlying its biological activities:

  • Binding Affinity : Preliminary studies indicate that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways, which may explain some of its observed pharmacological effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
4-[2-(dimethylamino)ethoxy]-3-methylanilineC₁₁H₁₈N₂OContains a methyl group at the para position
4-(dimethylamino)-N-methylanilineC₉H₁₂N₂Lacks the ethoxy group
4-(2-hydroxyethyl)-N-methylanilineC₉H₁₃N₂OContains a hydroxyl group instead of an ethoxy group

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